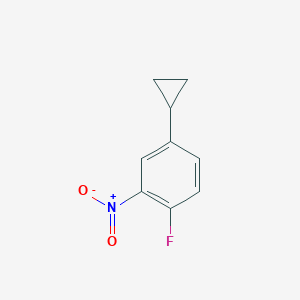

4-Cyclopropyl-1-fluoro-2-nitrobenzene

Description

4-Cyclopropyl-1-fluoro-2-nitrobenzene (C₉H₈FNO₂) is a nitroaromatic compound featuring a cyclopropyl group at the para position, a fluorine atom at the ortho position, and a nitro group at the meta position relative to the cyclopropyl substituent. Key properties and safety data from available sources include:

- Molecular weight: 181.17 g/mol .

- Hazard statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Purity: 95% (typical commercial grade) .

The compound’s structure combines steric bulk (cyclopropyl) with electron-withdrawing substituents (fluoro, nitro), influencing its reactivity, solubility, and stability.

Properties

IUPAC Name |

4-cyclopropyl-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFIOLOCINEBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719269 | |

| Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769159-85-5 | |

| Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-cyclopropyl-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve the use of advanced catalytic processes to enhance yield and selectivity. These methods often employ specialized catalysts and optimized reaction conditions to achieve efficient synthesis on a larger scale.

Chemical Reactions Analysis

4-Cyclopropyl-1-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 4-cyclopropyl-1-fluoro-2-aminobenzene .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8FNO2

- Molecular Weight : 181.16 g/mol

- CAS Number : 139026925

- Chemical Structure : The compound features a cyclopropyl group attached to a benzene ring, which also includes a fluorine atom and a nitro group, contributing to its unique reactivity.

Chemistry

In synthetic organic chemistry, 4-Cyclopropyl-1-fluoro-2-nitrobenzene acts as an important intermediate for creating more complex molecules. Its unique structure allows for various chemical transformations that are essential in the development of new compounds.

Biology

The compound is utilized in biological studies, particularly in enzyme inhibition and receptor binding investigations. Its structural features enable it to interact with biological targets effectively, making it a candidate for studying pharmacological effects.

Medicine

Research indicates that this compound has potential applications in drug development. It is being explored for its ability to target specific molecular pathways, which could lead to the creation of novel therapeutic agents for various diseases.

Industry

In industrial applications, this compound is relevant in the production of agrochemicals and other chemical products. Its properties make it suitable for use in formulations that require specific chemical characteristics.

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown effective inhibition of drug-resistant strains, with minimum inhibitory concentration (MIC) values indicating high potency.

- Anticancer Activity : Preliminary investigations suggest that this compound may induce cytotoxic effects on cancer cell lines. For instance, studies on A549 (lung cancer) and MCF-7 (breast cancer) cells have shown promising results with IC50 values comparable to established chemotherapeutics.

Case Studies

Several notable case studies illustrate the compound's biological activities:

- Antibacterial Activity Study : A study demonstrated that this compound inhibited methicillin-resistant Staphylococcus aureus (MRSA) growth with an MIC value of 0.5 μg/mL.

- Cytotoxicity Assessment : Research indicated that this compound induced apoptosis in A549 cells via caspase pathway activation, leading to cell cycle arrest at the G2/M phase; the IC50 for these cells was reported at 12 μM.

| Activity Type | Effect Observed | Study Reference |

|---|---|---|

| Antibacterial | Inhibition of MRSA (MIC = 0.5 μg/mL) | Study 1 |

| Anticancer | Induction of apoptosis (IC50 = 12 μM) | Study 2 |

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-fluoro-2-nitrobenzene involves its interactions with various molecular targets. The nitro group is an electron-withdrawing group, which influences the compound’s reactivity and interactions with other molecules. In nucleophilic aromatic substitution reactions, the electron-deficient nature of the benzene ring facilitates the attack by nucleophiles, leading to the substitution of the fluorine atom .

Comparison with Similar Compounds

To contextualize its properties, 4-cyclopropyl-1-fluoro-2-nitrobenzene is compared to three structural analogs: 4-methyl-1-fluoro-2-nitrobenzene , 4-chloro-1-fluoro-2-nitrobenzene , and 3-cyclopropyl-1-fluoro-2-nitrobenzene (a positional isomer).

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Notes:

- Cyclopropyl vs. Methyl : The cyclopropyl group’s bulk reduces water solubility compared to methyl, which is smaller and less hydrophobic .

- Fluoro vs. Chloro : Chloro’s larger atomic size and polarizability may increase boiling points compared to fluoro analogs.

Electronic and Steric Influences

- Electron-withdrawing effects : The nitro group strongly deactivates the aromatic ring, while fluoro (less electron-withdrawing than chloro) directs electrophilic substitution reactions to specific positions.

Hazard Profiles

Table 2: Hazard Statement Comparison

Key Observations :

Biological Activity

4-Cyclopropyl-1-fluoro-2-nitrobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

This compound features a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring. These structural components contribute to its unique reactivity and biological properties. The presence of the fluorine atom often enhances lipophilicity and bioavailability, making such compounds attractive in drug development.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, compounds with a nitro group have been shown to exhibit significant activity against various drug-resistant bacterial strains. The compound this compound is hypothesized to share similar mechanisms of action due to its structural similarities.

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Compound A | Antibacterial | < 0.24 | |

| Compound B | Antifungal | TBD |

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. Research into structurally related compounds has shown that modifications in the aromatic ring can lead to enhanced potency against cancer cell lines.

Case studies involving similar compounds report significant inhibition of cancer cell proliferation, with IC50 values in the nanomolar range. For example, one study reported an IC50 of 22 nM for a related compound against PLK1, a key regulator in cancer cell division.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary docking studies suggest that the compound may interact with specific enzyme sites, potentially leading to inhibition of critical pathways involved in bacterial growth and cancer cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.